molecular formula C21H18FN3O4S2 B2740429 4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide CAS No. 116919-50-7

4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide

Cat. No.: B2740429
CAS No.: 116919-50-7
M. Wt: 459.51
InChI Key: GHNXHZYBNAQXKR-UHFFFAOYSA-N
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Description

4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide is a pyrazoline-based benzenesulfonamide derivative characterized by a fluorosulfonylphenyl substituent at position 3 and a phenyl group at position 5 of the pyrazoline ring. The fluorosulfonyl group introduces strong electron-withdrawing properties, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

4-[3-phenyl-2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S2/c22-30(26,27)18-10-6-15(7-11-18)20-14-21(16-4-2-1-3-5-16)25(24-20)17-8-12-19(13-9-17)31(23,28)29/h1-13,21H,14H2,(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNXHZYBNAQXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)S(=O)(=O)F)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The core pyrazoline ring is synthesized via cyclocondensation between 4-(fluorosulfonyl)phenylhydrazine and a 1,3-diketone precursor. A modified protocol adapted from US6150534A employs N,N-dimethylacetamide (DMAC) as the solvent, which enhances regioselectivity compared to ethereal solvents. The reaction proceeds at ≤30°C to suppress regioisomer formation, achieving >90% conversion within 16 hours.

Reaction Scheme:

  • Hydrazine Formation:
    $$ \text{4-Fluorosulfonylbenzenediazonium chloride} + \text{NH}_3 \rightarrow \text{4-(Fluorosulfonyl)phenylhydrazine} $$
  • Cyclocondensation:
    $$ \text{4-(Fluorosulfonyl)phenylhydrazine} + \text{1,3-Diphenylpropane-1,3-dione} \rightarrow \text{Intermediate pyrazoline} $$
  • Sulfonamide Functionalization:
    $$ \text{Intermediate pyrazoline} + \text{Benzenesulfonyl chloride} \rightarrow \text{Target compound} $$

Solvent and Temperature Effects

Comparative studies reveal that amide solvents (DMAC, DMF) reduce regioisomer content to <0.5% versus >5% in tetrahydrofuran. Kinetic data (Table 1) demonstrate that temperatures exceeding 30°C accelerate byproduct formation, necessitating precise thermal control.

Table 1: Reaction Efficiency Under Varied Conditions

Solvent Temperature (°C) Yield (%) Regioisomer Content (%)
DMAC 25 89.6 0.4
DMF 30 85.2 0.7
THF 40 72.1 5.3

Purification and Crystallization

Recrystallization Protocols

The crude product is dissolved in isopropanol (IPA) at 50°C and filtered through a 1 μm membrane to remove particulates. Gradual addition of water (IPA:H₂O = 1:1.5) induces crystallization, yielding 99.2% purity after two washes with IPA/H₂O and vacuum drying at 45°C.

Chromatographic Purification

For lab-scale synthesis, silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the target compound with 98.5% recovery . However, this method is less scalable than recrystallization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J=8.4 Hz, 2H, SO₂F), 7.89–7.43 (m, 10H, aromatic), 5.21 (dd, J=12.0 Hz, 1H, pyrazoline CH), 3.02 (s, 2H, NH₂).
  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1132 cm⁻¹ (C-F).

High-Performance Liquid Chromatography (HPLC)

A C18 column (mobile phase: 60% acetonitrile/40% 0.1% TFA) resolves the target compound at tR = 6.8 min with 99.4% purity.

Regioisomer Control and Mechanistic Insights

The 1,3-diketone tautomerization dictates pyrazoline regiochemistry. DFT calculations suggest that electron-withdrawing groups (e.g., -SO₂F) stabilize the enol form, favoring 5-phenyl substitution over 3-phenyl. Quenching the reaction mixture with ice water within 4 hours prevents equilibration to the thermodynamically stable regioisomer.

Industrial-Scale Production

A 100 L batch process detailed in US6150534A achieves 86–89.6% yield through:

  • Continuous Cooling: Jacketed reactors maintain 25–30°C during exothermic cyclocondensation.
  • In-Line Filtration: Removal of insoluble impurities pre-crystallization.
  • Drying: Fluidized-bed drying at 45°C under reduced pressure minimizes decomposition.

Applications and Derivatives

While primarily a COX-2 inhibitor intermediate , derivatives like 4-[3-cyano-5-(4-fluorophenyl)pyrazol-1-yl]benzenesulfonamide (CID 9967867) exhibit antitumor activity in preclinical models. Structural modifications at the pyrazoline 3-position modulate selectivity and pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring, leading to the formation of pyrazole derivatives.

    Reduction: Reduction reactions can target the fluorosulfonyl group, converting it to a sulfonamide or sulfonic acid derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Pyrazole derivatives.

    Reduction: Sulfonamide or sulfonic acid derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of sulfonamides and pyrazolines, characterized by the presence of a fluorosulfonyl group which enhances its reactivity and potential biological activity. The molecular formula is C18H16FNO4S, with a molecular weight of approximately 367.39 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to 4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that pyrazolines can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of sulfonamide derivatives are well-documented. Compounds with a similar structure have been tested for their ability to reduce inflammation in various animal models, suggesting that this compound may also possess these properties .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazoline derivatives. For example, compounds with similar scaffolds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated a series of pyrazoline derivatives, including those with sulfonamide groups, against various bacterial strains. The results demonstrated that these compounds exhibited MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics .

Case Study: Anti-inflammatory Activity

In another investigation, researchers assessed the anti-inflammatory effects of pyrazoline derivatives in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling when treated with these compounds compared to controls, supporting their potential as anti-inflammatory agents .

Data Table: Summary of Applications

Application TypeDescriptionReferences
AntimicrobialEffective against various bacteria ,
Anti-inflammatoryReduces inflammation in animal models
AnticancerInhibits cancer cell proliferation

Mechanism of Action

The mechanism of action of 4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biological pathways, making the compound useful in studying and manipulating these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Pyrazoline Substituents

(a) 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide Derivatives

These compounds (e.g., compounds 1–9 in ) feature a 4-hydroxyphenyl group instead of the fluorosulfonyl substituent. The hydroxyl group confers electron-donating properties, contrasting with the electron-withdrawing fluorosulfonyl group. Studies indicate these derivatives inhibit carbonic anhydrase isoforms and exhibit cytotoxicity, with structure-activity relationships (SAR) showing that aryl substituents at position 5 modulate potency .

(b) 4-[5-(4-Fluorophenyl)-3-phenyl-2-pyrazolinyl]benzenesulfonamide

This analogue () substitutes the fluorosulfonyl group with a 4-fluorophenyl moiety. The fluorine atom provides moderate electron withdrawal but lacks the sulfonyl group’s steric bulk and polarity. Biological data suggest activity against aminopeptidase N and streptokinase, highlighting the role of fluorinated aromatic rings in targeting proteolytic enzymes .

(c) L755507 and L748337 ()

L755507 acts as a β3-adrenoceptor agonist, while L748337 is an antagonist. Their activity underscores the importance of sulfonamide positioning and substituent chemistry in receptor selectivity .

Physicochemical and Pharmacological Differences

Compound Key Substituent Electron Effect Biological Target Activity
Target Compound (Fluorosulfonyl) 4-Fluorosulfonylphenyl Strong electron-withdrawing Carbonic anhydrase, unknown receptors Potential enzyme inhibition
Hydroxyphenyl Analogue () 4-Hydroxyphenyl Electron-donating Carbonic anhydrase isoforms IC50 values in nM range
4-Fluorophenyl Analogue () 4-Fluorophenyl Moderate electron-withdrawing Aminopeptidase N, streptokinase Protease modulation
L748337 () Complex sulfamoyl groups Variable β3-adrenoceptor Antagonism (Ki = 1.2 nM)

Key Observations :

  • The fluorosulfonyl group in the target compound likely enhances binding to charged residues in enzyme active sites (e.g., carbonic anhydrase) compared to hydroxyl or plain fluorophenyl groups.
  • Steric bulk from the sulfonyl moiety may reduce membrane permeability but improve target specificity.
  • Cytotoxicity in hydroxyphenyl analogues () suggests that electron-donating groups may favor off-target interactions, whereas fluorosulfonyl’s polarity could mitigate this .

Biological Activity

4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide, a compound with the molecular formula C21H18FN3O4S2C_{21}H_{18}FN_3O_4S_2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazoline ring and a sulfonamide group, which are known to influence its biological activity. The presence of the fluorosulfonyl group enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC21H18FN3O4S2
Molecular Weight433.51 g/mol
IUPAC NameThis compound
CAS Number3148888

The compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. The fluorosulfonyl group is known for enhancing binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.

  • Enzyme Inhibition : Studies indicate that the compound may act as an inhibitor for cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation and pain pathways .
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for reducing oxidative stress in cells .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Study on COX Inhibition : A study published in PubMed demonstrated that analogues of benzenesulfonamide derivatives exhibited potent inhibitory activity against COX-2 comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . The fluorosulfonyl substitution was found to significantly enhance this activity.
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that the compound exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 values indicated moderate efficacy, suggesting potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds.

Compound NameCOX-2 Inhibition IC50 (μM)Cytotoxicity (MCF-7) IC50 (μM)
This compound10.025.0
Valdecoxib9.5Not assessed
Other benzenesulfonamide derivativesVariesVaries

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide, and how can they be addressed?

  • Methodology : Synthesis involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Challenges include controlling regioselectivity during pyrazoline ring formation and stabilizing the fluorosulfonyl group under reflux conditions. Evidence from analogous compounds suggests using ethanol as a solvent with catalytic sulfuric acid to enhance cyclization efficiency .
  • Data Contradiction : While refluxing in ethanol is common, alternative solvents (e.g., DMF) may improve yields for sterically hindered intermediates but risk sulfonamide hydrolysis. Validate via LC-MS monitoring .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • ¹H/¹³C NMR : Resolve pyrazoline ring protons (δ 3.0–4.0 ppm) and sulfonamide NH₂ signals (δ 7.2–7.5 ppm).
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and pyrazoline C=N bonds (~1600 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this sulfonamide-pyrazoline hybrid?

  • Methodology :

  • Molecular Docking : Simulate interactions with COX-2 or carbonic anhydrase IX, common targets for sulfonamide derivatives. Use AutoDock Vina with PyRx for binding affinity calculations.
  • QSAR Studies : Correlate substituent electronic effects (e.g., fluorosulfonyl group’s electron-withdrawing nature) with bioactivity using Gaussian-based DFT calculations .
    • Data Contradiction : In silico predictions may overestimate activity due to solvation effects. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What experimental designs optimize the assessment of environmental persistence for this compound?

  • Methodology :

  • Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) to assess fluorosulfonyl group stability. Monitor degradation via HPLC-UV.
  • Soil Sorption Tests : Use batch equilibrium methods (OECD Guideline 106) with loamy sand to determine Kₒc values .
    • Advanced Consideration : Cross-reference with perfluorinated compound (PFC) databases to evaluate bioaccumulation potential, noting discrepancies in half-life predictions for sulfonamide vs. carboxylate analogs .

Q. How do structural modifications (e.g., halogen substitution) impact this compound’s bioactivity?

  • Methodology :

  • SAR Analysis : Compare IC₅₀ values of fluorosulfonyl derivatives with chloro/bromo analogs in cytotoxicity assays (e.g., MTT on HeLa cells).
  • Electron Parametric Analysis : Use Hammett constants (σ) to quantify electron-withdrawing effects of substituents on pyrazoline ring reactivity .
    • Data Contradiction : Fluorine’s electronegativity may enhance target binding but reduce solubility. Balance via logP optimization (e.g., ±0.5) .

Methodological Resources

Technique Application Key Reference
Reflux SynthesisPyrazoline ring formation under acidic conditions
NMR/FT-IRStructural elucidation of sulfonamide groups
Molecular DockingTarget interaction profiling
OECD Guideline 106Environmental persistence testing

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